molecular formula C17H21N3O3S B1436723 4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol CAS No. 509102-00-5

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

Cat. No. B1436723
CAS RN: 509102-00-5
M. Wt: 347.4 g/mol
InChI Key: RGGFUBMUOVFZEF-CQPAABLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzene ring with three hydroxyl groups, making it a type of trihydroxybenzene or benzenetriol . It also seems to have a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen, and an imine group, which is a functional group containing a carbon-nitrogen double bond.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, trihydroxybenzenes can be synthesized through the hydroxylation of benzene . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones and thioamides .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzene ring. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s physical properties .


Chemical Reactions Analysis

Benzene rings can undergo electrophilic aromatic substitution reactions, while the imine group can participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

Trihydroxybenzenes are generally white solids with modest solubility in water . The presence of the hydroxyl groups can increase the compound’s polarity and solubility in polar solvents.

Scientific Research Applications

Structural and Theoretical Studies

  • X-ray and DFT Studies : A study by Temel et al. (2017) investigated the structure of a novel Schiff base compound using X-ray, UV–vis., and FT-IR spectroscopic techniques alongside DFT methods. This research highlights the importance of structural and theoretical studies in understanding the properties of similar complex molecules (Ersin Temel et al., 2017).

Catalytic Activities

  • Catalytic Oxidation and Transfer Hydrogenation : Saleem et al. (2013) explored the catalytic properties of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, demonstrating their efficiency in alcohol oxidation and ketone hydrogenation. This suggests potential catalytic applications for structurally similar compounds (Fariha Saleem et al., 2013).

Antiproliferative and Antilipolytic Activities

  • Antiproliferative and Antilipolytic Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were synthesized and evaluated for their antiproliferative activity against colorectal cells and inhibition of pancreatic lipase. This suggests a potential for drug discovery in related compounds with similar structures (M. Shkoor et al., 2021).

Electrochemical and Optical Properties

  • Electrochemical and Optical Properties : Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit and studied its electrochemical and optical properties, indicating the relevance of such compounds in materials science for potential electronic and photonic applications (Ali Can Ozelcaglayan et al., 2012).

Future Directions

The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .

Mechanism of Action

Target of Action

The primary target of 4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol, also known as MIM1, is the anti-apoptotic protein MCL1 . MCL1 is a member of the BCL2 family proteins and plays a critical role in promoting drug resistance and overall cancer cell survival .

Mode of Action

MIM1 was initially developed as a selective inhibitor of MCL1 . Both MIM1-induced NOXA through the unfolded protein response pathway, and sensitized leukemia cells to ABT-199 .

Biochemical Pathways

The action of MIM1 affects the mitochondrial apoptotic pathway . The induction of NOXA by MIM1 leads to the activation of this pathway, resulting in the initiation of programmed cell death or apoptosis . This process involves a series of biochemical reactions that lead to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases .

Pharmacokinetics

The development of selective mcl1 inhibitors, including mim1, has seen remarkable advancement over the last decade .

Result of Action

The result of MIM1’s action is the induction of apoptosis in cancer cells . This is achieved through the induction of NOXA, which leads to the activation of the mitochondrial apoptotic pathway . The activation of this pathway results in changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death .

Action Environment

The action of MIM1 can be influenced by various environmental factors. For instance, the overexpression of MCL1, the target of MIM1, is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance . Therefore, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and the presence of other cells, can influence the efficacy and stability of MIM1.

properties

IUPAC Name

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFUBMUOVFZEF-CQPAABLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 2
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 3
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 4
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 5
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 6
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

Q & A

Q1: What is the primary function of Mim1 in the cell?

A1: Mim1 plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does Mim1 contribute to the assembly of the TOM complex?

A2: Mim1 is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does Mim1 interact with other proteins involved in mitochondrial import?

A3: Yes, Mim1 physically interacts with Mim2 to form the MIM complex. [] Additionally, Mim1 has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between Mim1 and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the Mim1/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast Mim1/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does Mim1 play a role in the import of all MOM proteins?

A5: While essential for many, Mim1 is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on Mim1. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with Mim1 contributing to varying extents. []

Q6: How does deletion of Mim1 affect mitochondrial function?

A6: Mim1 deletion leads to various mitochondrial defects, including:

  • Reduced growth rate. []
  • Lower steady-state levels of helical MOM proteins. []
  • Compromised assembly of the TOM complex. [, ]
  • Hampered mitochondrial protein import. []
  • Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with Mim1 analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

  • Induce apoptosis in Mcl-1-dependent cancer cells. []
  • Enhance the efficacy of existing chemotherapeutic agents. []
  • Potentially overcome resistance mechanisms in Mcl-1 overexpressing cancers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.